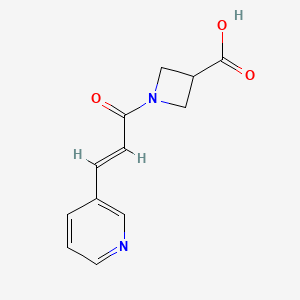

(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid

Overview

Description

(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid, or (E)-3-pyridinylacryloylazetidine-3-carboxylic acid, is a novel carboxylic acid that has recently been studied for its potential applications in various scientific fields. This carboxylic acid is a member of the azetidine-3-carboxylic acid family and is composed of a pyridine ring and an acryloyl group attached to an azetidine ring. The unique structure of (E)-3-pyridinylacryloylazetidine-3-carboxylic acid makes it an attractive target for further research and development.

Scientific Research Applications

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid and its derivatives have been extensively studied for their medicinal properties, including anticancer potentials. The 3-phenyl acrylic acid functionality, characteristic of cinnamic acids, facilitates various chemical reactions, making these compounds significant in medicinal research. Particularly, their role as synthetic antitumor agents has received considerable attention. The research underscores the anticancer efficacy of various cinnamoyl derivatives, highlighting their underutilized potential in cancer treatment despite a rich medicinal tradition dating back to the early 20th century (De, Baltas, & Bedos-Belval, 2011).

Influence of Metals on Biologically Important Ligands

The interaction between metals and biologically important molecules, such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, has been a subject of intense study. These interactions are crucial for understanding the nature of compounds' interactions with biological targets. The research has provided insights into how metals influence the electronic system of ligands, potentially affecting their stability, reactivity, and affinity towards enzymes (Lewandowski, Kalinowska, & Lewandowska, 2005).

Carboxylic Acids in Biomedical Applications

Carboxylic acids, due to their functional groups, play a significant role in biomedical research. For instance, acrylic acid plasma polymerization is explored for its applications in regenerative medicine and tissue engineering. The non-invasive and solvent-free nature of non-thermal plasma offers a way to modify polymeric surfaces for improved biocompatibility. This approach is vital for creating thin films with specific surface chemistries, such as carboxylic acid groups, which stimulate cell adhesion and proliferation (Bitar, Cools, De Geyter, & Morent, 2018).

properties

IUPAC Name |

1-[(E)-3-pyridin-3-ylprop-2-enoyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(14-7-10(8-14)12(16)17)4-3-9-2-1-5-13-6-9/h1-6,10H,7-8H2,(H,16,17)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUMYIPMEUFZTQ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487776.png)

![4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1487779.png)

![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)

![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1487791.png)

![2-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1487792.png)

![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)